molecular formula C6H10O2S B14752089 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane CAS No. 281-10-7

3,9-Dioxa-7-thiabicyclo[3.3.1]nonane

Cat. No.: B14752089
CAS No.: 281-10-7
M. Wt: 146.21 g/mol
InChI Key: GWFLGHOIAMOPJY-UHFFFAOYSA-N
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Description

3,9-Dioxa-7-thiabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of two oxygen atoms and one sulfur atom within its structure. This compound is notable for its unique molecular configuration, which includes a bicyclo[3.3.1]nonane framework. The presence of oxygen and sulfur atoms imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a base. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired bicyclic structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxa-7-thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products retain the bicyclic framework of the parent compound while exhibiting modified chemical properties .

Mechanism of Action

The mechanism of action of 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound’s bicyclic structure also allows it to interact with various enzymes and receptors, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dioxa-7-thiabicyclo[3.3.1]nonane is unique due to its specific arrangement of oxygen and sulfur atoms within the bicyclic framework. This configuration imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

281-10-7

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

3,9-dioxa-7-thiabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H10O2S/c1-5-3-9-4-6(8-5)2-7-1/h5-6H,1-4H2

InChI Key

GWFLGHOIAMOPJY-UHFFFAOYSA-N

Canonical SMILES

C1C2CSCC(O2)CO1

Origin of Product

United States

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